Altrenogest 19,19,20,21,21-d5 Altrenogest 19,19,20,21,21-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202288
InChI:
SMILES:
Molecular Formula: C₂₁H₂₁D₅O₂
Molecular Weight: 315.46

Altrenogest 19,19,20,21,21-d5

CAS No.:

Cat. No.: VC0202288

Molecular Formula: C₂₁H₂₁D₅O₂

Molecular Weight: 315.46

* For research use only. Not for human or veterinary use.

Altrenogest 19,19,20,21,21-d5 -

Specification

Molecular Formula C₂₁H₂₁D₅O₂
Molecular Weight 315.46

Introduction

Synthesis and Production Methods

The synthesis of Altrenogest 19,19,20,21,21-d5 involves specialized techniques for isotopic labeling. The primary synthesis approach incorporates deuterium atoms at specific positions while maintaining the structural integrity and biological function of the parent compound.

Deuteration Process

Analytical Applications

Role as an Internal Standard in LC-MS/MS

Altrenogest 19,19,20,21,21-d5 serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of altrenogest in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is particularly critical in veterinary medicine and pharmaceutical research where precise quantification of altrenogest is required .

In LC-MS/MS methods, Altrenogest 19,19,20,21,21-d5 provides several advantages:

  • It corrects for matrix effects during sample preparation and analysis

  • It compensates for variability in extraction efficiency

  • It provides a reference point for accurate quantification

  • It enables detection of minute quantities of altrenogest in complex biological samples

Matrix Effect Correction

One of the most significant challenges in LC-MS/MS analysis is ion suppression or enhancement due to matrix effects. When analyzing complex biological samples such as equine plasma or urine, co-eluting compounds can compete with the analyte for ionization, leading to suppressed or enhanced signals .

Altrenogest 19,19,20,21,21-d5, as a SIL-IS, experiences identical matrix effects as the native altrenogest due to their nearly identical chemical properties. This allows for accurate correction of these effects through the internal standard calibration approach . For optimal correction, the deuterated standard must completely overlap with the analyte peak during chromatographic separation, as any separation between the two can lead to differential matrix effects and inaccurate results .

Advantages Over Other Internal Standards

Comparative Benefits of Deuterated Standards

Stable isotope-labeled internal standards have become essential components in quantitative LC-MS/MS analysis. Altrenogest 19,19,20,21,21-d5 offers several advantages compared to other types of internal standards:

FeatureDeuterated Standards (D5)Structural AnalogsOther Isotope Labels (13C, 15N)
Chromatographic BehaviorNearly identical to analyteOften differentIdentical to analyte
Mass Spectrometric ResponseDistinctiveVariableDistinctive
CostRelatively economicalEconomicalMore expensive
AvailabilityMore readily availableOften availableLimited availability
StabilityMay experience exchange in certain conditionsStable but different propertiesHighly stable

While deuterium-labeled compounds like Altrenogest 19,19,20,21,21-d5 have been widely used as internal standards due to their availability and relatively lower cost, they do present some challenges. The primary concern is the potential for deuterium-hydrogen exchange in certain conditions, which can affect the accuracy of quantification .

Research Applications and Findings

Use in Metabolomic Studies

Altrenogest 19,19,20,21,21-d5 has proven valuable in metabolomic analyses investigating the pharmacokinetics and metabolism of altrenogest. One significant application is in differentiating between administration routes of altrenogest (oral versus intramuscular), which has important implications for equine sports medicine and regulation .

A recent metabolomic study utilized liquid chromatography high-resolution mass spectrometry to identify five sulfated compounds that could differentiate between oral and intramuscularly administered altrenogest. This research employed machine learning models to analyze the data, achieving an AUC score of 0.965 with a confidence level of 95% . Such studies benefit from the use of deuterated standards like Altrenogest 19,19,20,21,21-d5 for accurate quantification and identification of metabolites.

Pharmacokinetic Investigations

The deuterated analog also aids in pharmacokinetic studies comparing different altrenogest formulations. A pilot study comparing weekly injectable versus daily oral preparations of altrenogest found significant differences in plasma concentrations depending on the administration route. The injectable preparation showed significantly higher plasma altrenogest concentrations at 24 hours post-treatment compared to the oral preparation .

Such pharmacokinetic evaluations rely on precise analytical methods, where Altrenogest 19,19,20,21,21-d5 serves as an ideal internal standard for quantifying altrenogest concentrations accurately across different time points and administration routes.

Considerations for Method Development

When developing analytical methods using Altrenogest 19,19,20,21,21-d5 as an internal standard, several factors must be considered to ensure optimal performance:

Chromatographic Conditions

The chromatographic method must be carefully optimized to ensure complete overlapping of the deuterated standard and non-deuterated analyte. As noted in research on deuterated internal standards, using a column with reduced resolution may sometimes be necessary to achieve coelution and prevent differential matrix effects .

Validation Parameters

Method validation for assays using Altrenogest 19,19,20,21,21-d5 should include:

  • Evaluation of deuterium stability under the analytical conditions

  • Assessment of matrix effects across different sample types

  • Determination of limits of detection and quantification

  • Verification of linearity, precision, and accuracy

These validation steps are critical, as research has shown that deuterated standards should be validated for solution stability throughout the analysis timeframe to ensure accurate results .

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